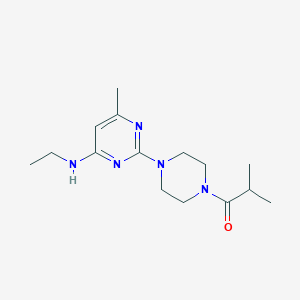
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine, also known as EIMAFEN, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EIMAFEN is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.
Wirkmechanismus
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine acts as a competitive inhibitor of CDK4 and CDK6 by binding to the ATP-binding pocket of these enzymes. This leads to the inhibition of the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the G1 to S phase transition of the cell cycle. The inhibition of CDK4 and CDK6 by N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to have potent antiproliferative activity against various cancer cell lines. It induces G1 phase cell cycle arrest and apoptosis in these cells. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine is a potent inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the role of these enzymes in the cell cycle and cancer. However, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has not been extensively studied in vivo, which limits its potential applications in the field of drug development.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. One potential direction is the development of more potent and selective CDK4/6 inhibitors based on the structure of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. Another direction is the study of the effects of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine on the immune system, as CDK4 and CDK6 have been shown to play a role in immune cell proliferation. Finally, the in vivo efficacy and toxicity of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine need to be studied further to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with ethyl 6-methyl-2-oxo-4-pyrimidinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been extensively studied for its potential applications in the field of cancer research. CDK4 and CDK6 are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-5-16-13-10-12(4)17-15(18-13)20-8-6-19(7-9-20)14(21)11(2)3/h10-11H,5-9H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJDOLDSDUYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

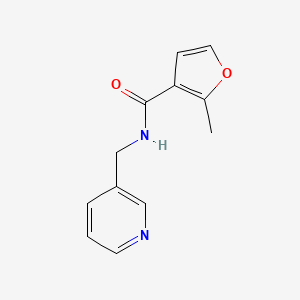
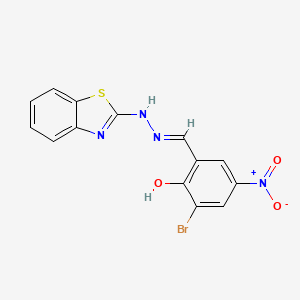
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
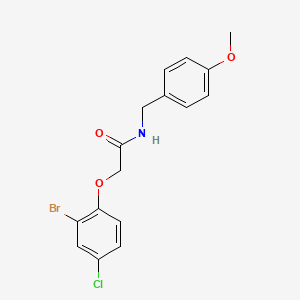
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
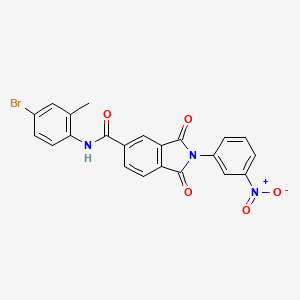
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)